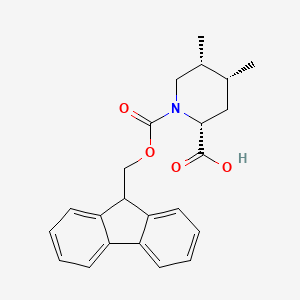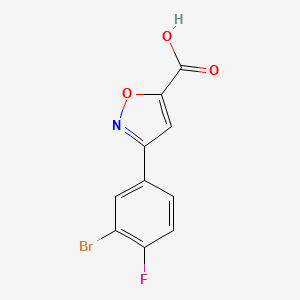
3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid: is a chemical compound with the molecular formula C10H5BrFNO3 and a molecular weight of 286.05 g/mol . This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid typically involves the cycloaddition reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., sodium bicarbonate) at ambient temperature . This reaction yields a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles .
Industrial Production Methods: Industrial production methods for this compound often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The isoxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed: The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules .
Biology and Medicine: This compound has shown promise in biological and medicinal research due to its potential antiviral, anticancer, and anti-inflammatory activities . It is often used in the development of new therapeutic agents targeting various diseases .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials . Its derivatives are used in the manufacture of pharmaceuticals, agrochemicals, and other high-value products .
Mecanismo De Acción
The mechanism of action of 3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways . The isoxazole ring can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Comparison: Compared to similar compounds, 3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring . This dual substitution enhances its reactivity and allows for the formation of a wider range of derivatives with diverse biological activities . Additionally, the carboxylic acid group provides further opportunities for chemical modifications and functionalization .
Propiedades
Fórmula molecular |
C10H5BrFNO3 |
|---|---|
Peso molecular |
286.05 g/mol |
Nombre IUPAC |
3-(3-bromo-4-fluorophenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO3/c11-6-3-5(1-2-7(6)12)8-4-9(10(14)15)16-13-8/h1-4H,(H,14,15) |
Clave InChI |
CMUSLJFSVVOGMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=NOC(=C2)C(=O)O)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


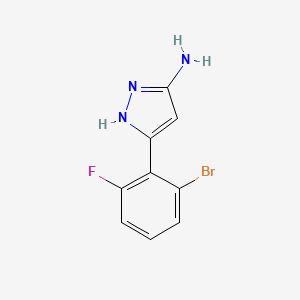

![1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine](/img/structure/B15318518.png)


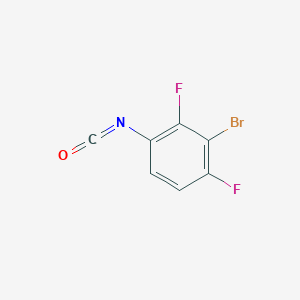
![3-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B15318549.png)

![Methyl1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate](/img/structure/B15318569.png)
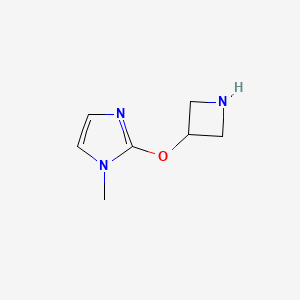
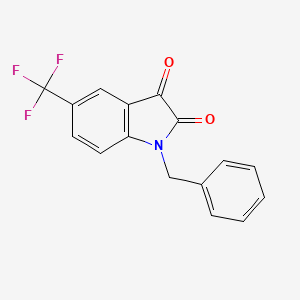
![4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B15318590.png)
